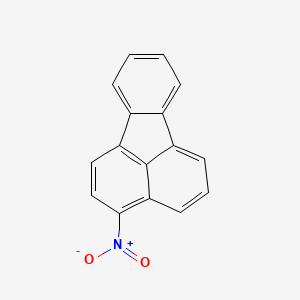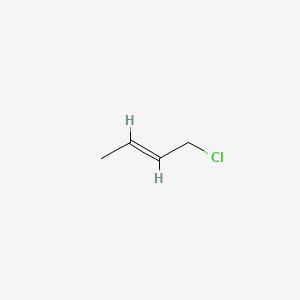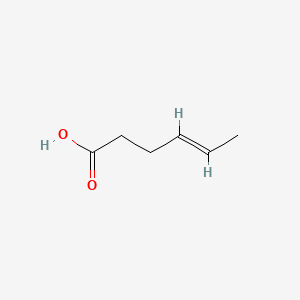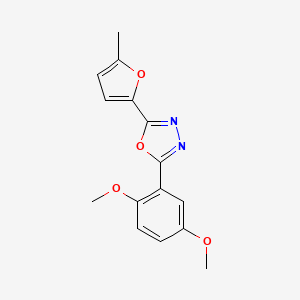
3-硝基荧蒽
描述
3-Nitrofluoranthene (3-NFA) is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH). It is an air pollutant present in diesel exhaust and also in some xerographic toners and copies. Vibrational spectra of 3-NFA has been analyzed by FT-IR and density functional theory calculations. Detection of 3-NFA in suspended particulate matter has been reported by liquid chromatography with fluorescence detection. Carcinogenicity of 3-nitrofluoranthene in male F344/DuCrj rats has been studied. Voltammetric determination of 3-nitrofluoranthene in mixed methanol-water solutions by differential pulse voltammetry (DPV) at boron doped diamond thin-film electrode (BDDE) has been described. Analysis of 3-nitrofluoranthene, by HPLC separation and with electrochemiluminescence detection (ECL) has been reported.
3-Nitrofluoranthene is a nitronaphthalene.
科学研究应用
环境监测
3-硝基荧蒽是一种硝化的多环芳烃 (硝基-PAH),在环境中具有持久性。 它来自柴油和汽油排放等直接来源,以及 PAH 与氮氧化物在气相中反应 {svg_1}。它在环境中的存在可以指示污染程度,特别是来自汽车排放的污染。 高效液相色谱 (HPLC) 和气相色谱 (GC) 等分析技术适用于其检测和定量 {svg_2}。
致癌性研究
该化合物已通过在鼠肺中进行肺内植入测试其肺致癌性。 使用不同剂量的 3-硝基荧蒽(悬浮在蜂蜡-三辛酸甘油酯中)来评估其诱发癌症的可能性 {svg_3}。此类研究对于了解接触环境污染物带来的健康风险至关重要。
分析化学
在分析化学中,3-硝基荧蒽用作校准仪器和验证分析方法的认证参考物质。 它的光谱指纹被获取并分配以将结构与观察到的生物学特性相关联,有助于识别混合物或大气样品中的硝基-PAH {svg_4}。
毒理学
3-硝基荧蒽的毒理学效应已得到研究,特别是它在细胞模型中诱导凋亡和程序性坏死的作用。 研究表明,接触该化合物会导致细胞通过多种机制死亡,包括凋亡和坏死 {svg_5}。了解这些效应对于评估硝基-PAH 对人类健康的风险至关重要。
材料科学
已使用 FT-IR 和密度泛函理论计算分析了 3-硝基荧蒽的振动光谱。 这些研究对于材料科学意义重大,因为它们提供了对硝基-PAH 分子结构和性质的见解,这会影响它们在不同环境和应用中的行为 {svg_6}。
医学研究
医学研究探索了 3-硝基荧蒽对细胞死亡过程的影响。已发现它在 Hepa1c1c7 细胞中诱导凋亡和具有坏死特征的调节性坏死。 这项研究有助于更深入地了解环境污染物如何影响细胞机制并可能导致疾病 {svg_7}。
作用机制
Target of Action
3-Nitrofluoranthene (3-NF) is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) that primarily targets cellular macromolecules . It interacts with DNA, leading to the formation of DNA adducts . These adducts can interfere with the normal functioning of the DNA molecule, affecting its replication and transcription processes .
Mode of Action
The mode of action of 3-NF involves its metabolic activation to electrophilic intermediates . These intermediates can form covalent bonds with DNA, resulting in the formation of DNA adducts . The presence of these adducts can disrupt the normal structure of the DNA helix, potentially leading to mutations during DNA replication .
Biochemical Pathways
The biochemical pathways affected by 3-NF are primarily related to DNA repair and cell death . The DNA damage caused by 3-NF can activate DNA repair mechanisms in the cell . If the damage is too severe, it can lead to cell death through apoptosis or programmed necrosis . The specific pathway activated can depend on the extent of the DNA damage and the cell’s ability to repair it .
Pharmacokinetics
Like other pahs, it is likely to be metabolized in the body to form reactive intermediates . These intermediates can then interact with cellular macromolecules, leading to their toxic effects . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-NF and their impact on its bioavailability remain to be fully elucidated.
Result of Action
The primary result of 3-NF action is DNA damage, which can lead to mutations and cell death . The DNA adducts formed by 3-NF can disrupt the normal structure of the DNA molecule, potentially leading to errors during DNA replication . This can result in mutations, which can contribute to the development of cancer . In addition, severe DNA damage can trigger cell death pathways, leading to apoptosis or programmed necrosis .
Action Environment
3-NF is an environmental pollutant that is formed during the incomplete combustion of organic material . It is present in diesel exhaust and in some xerographic toners and copies . The concentration of 3-NF in the environment can influence its action, efficacy, and stability. Higher concentrations can lead to greater DNA damage and increased risk of adverse effects . Environmental factors such as the presence of other pollutants can also influence the action of 3-NF .
生化分析
Biochemical Properties
3-Nitrofluoranthene plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins, causing mutations and other cellular damage . The compound also interacts with various biomolecules, including reactive oxygen species (ROS), leading to oxidative stress and further cellular damage .
Cellular Effects
3-Nitrofluoranthene has profound effects on various cell types and cellular processes. It induces apoptosis and programmed necrosis in Hepa1c1c7 cells, characterized by DNA damage, lipid droplet accumulation, and activation of cell death pathways . The compound also affects cell signaling pathways, including the activation of checkpoint kinase 1 (CHK1) and H2AX, which are involved in the DNA damage response . Additionally, 3-Nitrofluoranthene influences gene expression and cellular metabolism by generating reactive metabolites that can interfere with normal cellular functions .
Molecular Mechanism
At the molecular level, 3-Nitrofluoranthene exerts its effects through several mechanisms. It binds to the aryl hydrocarbon receptor (AhR), leading to the activation of downstream signaling pathways that regulate gene expression . The compound also inhibits or activates various enzymes, including those involved in the detoxification of reactive intermediates . Furthermore, 3-Nitrofluoranthene can cause changes in gene expression by forming DNA adducts and inducing oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Nitrofluoranthene change over time. The compound is relatively stable, but its degradation products can also be toxic . Long-term exposure to 3-Nitrofluoranthene in in vitro and in vivo studies has shown persistent DNA damage and alterations in cellular function . These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3-Nitrofluoranthene vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and DNA damage . At higher doses, it can cause significant toxicity, including liver damage, inflammation, and carcinogenesis . Threshold effects have been observed, where certain doses lead to a dramatic increase in adverse effects .
Metabolic Pathways
3-Nitrofluoranthene is metabolized through several pathways, primarily involving cytochrome P450 enzymes . These enzymes convert the compound into reactive intermediates that can form DNA adducts and cause mutations . The metabolic pathways also involve the formation of sulfate conjugates, which may help detoxify the compound . The reactive intermediates generated during metabolism can still pose significant risks to cellular health .
Transport and Distribution
Within cells and tissues, 3-Nitrofluoranthene is transported and distributed through various mechanisms. It can bind to transport proteins and be taken up by cells via passive diffusion . The compound tends to accumulate in lipid-rich tissues, where it can exert its toxic effects . Additionally, 3-Nitrofluoranthene can be transported across cell membranes and distributed throughout the body, leading to systemic exposure .
Subcellular Localization
3-Nitrofluoranthene localizes to specific subcellular compartments, including the nucleus and mitochondria . In the nucleus, it can form DNA adducts and interfere with gene expression . In the mitochondria, it can induce oxidative stress and disrupt cellular respiration . The compound’s subcellular localization is influenced by various factors, including its chemical properties and interactions with cellular proteins .
属性
IUPAC Name |
3-nitrofluoranthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2/c18-17(19)15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHGQKMEAMSUNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074976 | |
| Record name | 3-Nitrofluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gold solid; [Acros Organics MSDS] | |
| Record name | 3-Nitrofluoranthene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10807 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
892-21-7 | |
| Record name | 3-Nitrofluoranthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=892-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitrofluoranthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000892217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 892-21-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitrofluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitrofluoranthene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-NITROFLUORANTHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9796OQK2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1196583.png)

![Bicyclo[3.1.0]hexane](/img/structure/B1196588.png)








![N-[4-[4-[[1-oxo-2-(1-pyrrolidinyl)ethyl]amino]phenoxy]phenyl]-2-(1-pyrrolidinyl)acetamide](/img/structure/B1196603.png)
![2,5-diethoxy-N-[2-(2-methylphenyl)ethyl]-4-(1-tetrazolyl)benzenesulfonamide](/img/structure/B1196604.png)
![2-[2-(3-Cyano-4-methoxymethyl-6-methyl-2-oxo-2H-pyridin-1-yl)-acetylamino]-benzoic acid methyl ester](/img/structure/B1196605.png)
